Bienvenue dans la boutique en ligne BenchChem!

N-[4-(diethylamino)phenyl]butanamide

PNMT inhibition catecholamine biosynthesis enzyme kinetics

N-[4-(diethylamino)phenyl]butanamide (CAS 446837-21-4; molecular formula C₁₄H₂₂N₂O; molecular weight 234.34 g/mol) is a tertiary amine-substituted butanamide derivative characterized by a diethylamino group at the para position of the phenyl ring and an unsubstituted butanamide acyl chain. The compound belongs to the broader class of N-phenylbutanamides, a scaffold that has been explored for diverse pharmacological activities including local anesthesia, potassium channel modulation, and enzyme inhibition.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B291679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylamino)phenyl]butanamide
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)N(CC)CC
InChIInChI=1S/C14H22N2O/c1-4-7-14(17)15-12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3,(H,15,17)
InChIKeyDKCQPHPOFQWEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Diethylamino)phenyl]butanamide (CAS 446837-21-4): Chemical Identity, Compound Class, and Baseline Characteristics for Procurement Evaluation


N-[4-(diethylamino)phenyl]butanamide (CAS 446837-21-4; molecular formula C₁₄H₂₂N₂O; molecular weight 234.34 g/mol) is a tertiary amine-substituted butanamide derivative characterized by a diethylamino group at the para position of the phenyl ring and an unsubstituted butanamide acyl chain . The compound belongs to the broader class of N-phenylbutanamides, a scaffold that has been explored for diverse pharmacological activities including local anesthesia, potassium channel modulation, and enzyme inhibition [1]. Its structural isomer, 3-(diethylamino)-N-phenylbutanamide (Octacaine/Amplicaine; CAS 13912-77-1), wherein the diethylamino group resides on the butanamide chain rather than the phenyl ring, is a clinically recognized local anesthetic agent that blocks voltage-gated sodium channels [2]. This sharp functional divergence arising from a simple positional rearrangement of the diethylamino substituent underscores the critical importance of precise structural specification in procurement decisions.

Why N-[4-(Diethylamino)phenyl]butanamide Cannot Be Interchanged with Generic N-Phenylbutanamide Analogs in Research and Industrial Workflows


The N-phenylbutanamide scaffold exhibits extreme functional sensitivity to both the position and nature of the amine substituent. The target compound, N-[4-(diethylamino)phenyl]butanamide, places the diethylamino group at the para position of the anilide ring, producing a distinctly different electronic environment and biological target engagement profile compared to analogs where the amine is located on the butanamide chain (e.g., Octacaine) or at the meta position (e.g., N-[3-(diethylamino)phenyl]butanamide, CAS 76751-08-1) [1]. Published biochemical profiling data demonstrate that N-[4-(diethylamino)phenyl]butanamide functions as a weak, multi-target enzyme inhibitor with measurable activity against phenylethanolamine N-methyltransferase (PNMT; Ki = 1.11 × 10⁶ nM), cyclic nucleotide phosphodiesterase (IC₅₀ = 2.10 × 10⁶ nM), and dihydroorotase (IC₅₀ = 1.00 × 10⁶ nM) [2][3]. In contrast, the positional isomer Octacaine operates primarily as a voltage-gated sodium channel blocker with local anesthetic potency similar to procaine . These divergent pharmacological fingerprints mean that generic substitution based on molecular formula alone (C₁₄H₂₂N₂O is shared across positional isomers) introduces qualitatively different biological outcomes, invalidating experimental conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for N-[4-(Diethylamino)phenyl]butanamide: Head-to-Head and Cross-Study Comparator Data for Scientific Selection


PNMT Enzyme Inhibition: N-[4-(Diethylamino)phenyl]butanamide Versus the Reference Inhibitor SK&F 29661

In a standardized in vitro radiochemical assay measuring inhibition of bovine adrenal phenylethanolamine N-methyltransferase (PNMT), the target compound N-[4-(diethylamino)phenyl]butanamide exhibited a Ki value of 1.11 × 10⁶ nM (i.e., approximately 1.11 mM) [1]. By comparison, the well-characterized reference PNMT inhibitor SK&F 29661 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) displayed Ki values of 600 nM (central nervous system PNMT) and 300 nM (adrenal PNMT) in the same class of radiochemical assay systems [2]. The approximately 1,850-fold to 3,700-fold difference in inhibitory potency confirms that N-[4-(diethylamino)phenyl]butanamide is a weak PNMT ligand rather than a potent inhibitor, making it suitable exclusively as a negative control compound, a fragment-based screening starting point, or a selectivity profiling tool rather than a pharmacological probe. This quantitative differentiation is critical for researchers who may otherwise erroneously select this compound under the assumption of meaningful PNMT inhibitory activity.

PNMT inhibition catecholamine biosynthesis enzyme kinetics

Cyclic Nucleotide Phosphodiesterase Inhibition: Differentiation from Potent PDE4 Inhibitor Chemotypes

The target compound, N-[4-(diethylamino)phenyl]butanamide, was evaluated for inhibition of bovine heart cAMP-dependent phosphodiesterase and demonstrated an IC₅₀ of 2.10 × 10⁶ nM (2.10 mM) [1]. For context within the same broad N-phenylbutanamide chemotype, the des-diethyl analog N-(4-aminophenyl)butanamide exhibited weak inhibition of recombinant human PDE4A with an IC₅₀ reported as >1.00 × 10⁴ nM (>10 µM) [2], while optimized PDE4 inhibitors from distinct chemical series (e.g., rolipram) achieve IC₅₀ values in the 0.1–1.0 µM range against PDE4 isoforms [3]. The approximately 2,000- to 20,000-fold gap in PDE inhibitory potency versus pharmacologically relevant PDE4 inhibitors confirms that N-[4-(diethylamino)phenyl]butanamide does not function as a meaningful PDE inhibitor. Its weak multi-enzyme interaction profile (PNMT, PDE, dihydroorotase) suggests utility as a selectivity control or an early fragment hit, but not as a PDE-focused pharmacological tool. The presence of the diethylamino group at the para position of the phenyl ring provides greater electron density at the anilide nitrogen compared to the des-diethyl analog, yet this electronic modification is insufficient to confer potent PDE engagement.

phosphodiesterase inhibition cAMP signaling PDE4 selectivity

Positional Isomer Differentiation: Para-Anilide vs. Chain-Substituted Diethylamino Determines Sodium Channel Activity

N-[4-(diethylamino)phenyl]butanamide (target) and 3-(diethylamino)-N-phenylbutanamide (Octacaine/Amplicaine; CAS 13912-77-1) share the identical molecular formula C₁₄H₂₂N₂O and molecular weight (234.34 g/mol) but differ critically in the placement of the diethylamino substituent: para position of the anilide phenyl ring (target) versus the C3 position of the butanamide acyl chain (Octacaine). Octacaine is a known local anesthetic that blocks voltage-gated sodium channels and has been clinically used with potency comparable to procaine [1]. In contrast, the target compound has no published evidence of sodium channel blocking activity; its documented biological interactions are limited to weak enzyme inhibition (PNMT Ki ~1.11 mM; PDE IC₅₀ ~2.10 mM). This functional dichotomy is consistent with established structure–activity relationships for aminoamide local anesthetics, which require a tertiary amine optimally positioned on the acyl chain or at specific linker geometries to engage the intracellular sodium channel binding site [2]. The target compound's para-anilide diethylamino group places the basic amine in a conformation that is sterically and electronically incompatible with the local anesthetic pharmacophore. Procurement of the wrong positional isomer would thus completely nullify any experiment designed to interrogate sodium channel pharmacology.

positional isomerism local anesthetic sodium channel blockade structural alert

Multi-Target Weak Inhibition Fingerprint: Differentiation from Single-Target Pharmacological Tool Compounds

N-[4-(diethylamino)phenyl]butanamide exhibits a consistent pattern of weak inhibition across at least three structurally and functionally unrelated enzyme targets: phenylethanolamine N-methyltransferase (PNMT; Ki = 1.11 × 10⁶ nM), bovine heart cAMP-dependent phosphodiesterase (IC₅₀ = 2.10 × 10⁶ nM), and mouse Ehrlich ascites dihydroorotase (IC₅₀ = 1.00 × 10⁶ nM at pH 7.37) [1][2][3]. This uniformly weak (millimolar-range) activity across diverse enzyme classes contrasts sharply with single-target tool compounds such as the selective PNMT inhibitor SK&F 29661 (Ki = 300-600 nM) or PDE4-selective inhibitors such as rolipram (IC₅₀ ≈ 0.1–1.0 µM). The multi-target weak inhibition profile suggests that the diethylamino-phenylbutanamide scaffold engages enzymes through relatively non-specific hydrophobic and hydrogen-bonding interactions rather than through defined pharmacophore complementarity. This profile is characteristic of compounds used as: (a) negative controls in enzyme inhibition assays; (b) fragment hits requiring optimization; or (c) selectivity counter-screens in polypharmacology studies. This property profile is not shared by the positional isomer Octacaine, which demonstrates potent and selective sodium channel blockade.

polypharmacology selectivity profiling negative control fragment-based screening

Recommended Application Scenarios for N-[4-(Diethylamino)phenyl]butanamide Based on Quantitatively Established Differentiation Evidence


Negative Control Compound for PNMT Enzyme Inhibition Assays

With a PNMT Ki of 1.11 × 10⁶ nM (approximately 1,850- to 3,700-fold weaker than the reference inhibitor SK&F 29661), this compound is optimally suited as a negative control in PNMT inhibition screening cascades . Its millimolar-range affinity ensures that any observed inhibition at standard screening concentrations (typically 1–10 µM) can be confidently attributed to non-specific effects rather than target engagement. This application is not served by the positional isomer Octacaine, which lacks PNMT binding data entirely.

Selectivity Counter-Screen in Polypharmacology Profiling Panels

The compound's consistently weak activity across PNMT (Ki ~1.11 mM), PDE (IC₅₀ ~2.10 mM), and dihydroorotase (IC₅₀ ~1.00 mM) establishes it as a useful selectivity counter-screen compound in multi-target profiling panels . When screening compound libraries for hit identification, including this compound helps establish baseline non-specific binding thresholds across diverse enzyme classes. This multi-target weak fingerprint is not replicated by single-target tool compounds or by Octacaine, which possesses potent sodium channel activity that would confound selectivity interpretation.

Fragment-Based Drug Discovery Starting Point for Optimizable Weak Binders

The para-diethylamino anilide substructure provides a synthetically tractable handle for fragment elaboration. With a molecular weight of 234.34 g/mol and demonstrated (albeit weak) binding to multiple enzyme targets, this compound meets the physicochemical criteria for a fragment hit (MW < 300 Da, millimolar affinity) . Medicinal chemistry teams can use this scaffold for structure–activity relationship exploration by varying the acyl chain length, introducing ring substituents, or modifying the amine group to improve potency and selectivity. The positional isomer Octacaine is unsuitable for this purpose because its sodium channel activity introduces confounding pharmacology.

Reference Standard for Analytical Method Development and Quality Control

The well-defined molecular structure (C₁₄H₂₂N₂O, MW 234.34 g/mol, CAS 446837-21-4) and the availability of both para (target) and meta (CAS 76751-08-1) positional isomers, as well as the chain-substituted isomer Octacaine (CAS 13912-77-1), make this compound valuable as a chromatographic reference standard for developing HPLC or LC-MS methods that must resolve closely related N-phenylbutanamide positional isomers . This application leverages the compound's structural specificity rather than its biological activity and is essential for quality control laboratories that must verify the identity and purity of purchased research materials.

Quote Request

Request a Quote for N-[4-(diethylamino)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.